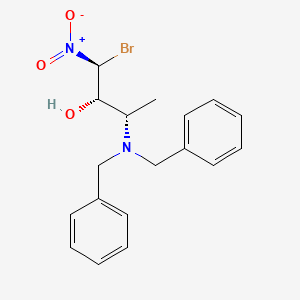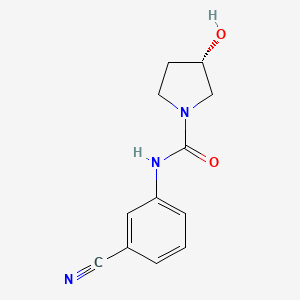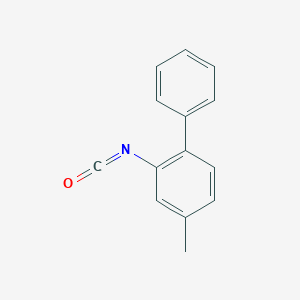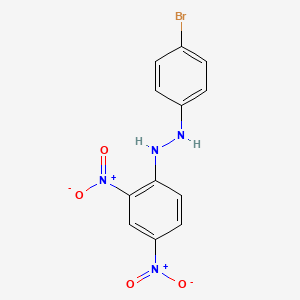![molecular formula C20H17NO2 B14195815 Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- CAS No. 848029-81-2](/img/structure/B14195815.png)
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is a synthetic organic compound belonging to the naphthofuran family. This compound is characterized by a fused naphthalene and furan ring system, with an acetamide group and a phenyl substituent. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- typically involves the cyclization of naphthol derivatives. One common method involves the reaction of 1-naphthol with allyl bromide in the presence of potassium carbonate and acetone . The resulting intermediate undergoes further reactions to form the desired naphthofuran structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- involves its interaction with molecular targets such as NF-κB, a transcription factor involved in the regulation of immune responses . By inhibiting NF-κB activity, the compound can potentially reduce inflammation and exhibit anticancer effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Exhibits similar inhibitory activity against NF-κB.
5-Chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Shows enhanced anticancer activity due to the presence of electron-withdrawing groups.
Uniqueness
Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl- is unique due to its specific structural features, such as the fused naphthalene and furan rings, and the presence of an acetamide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
848029-81-2 |
|---|---|
Molekularformel |
C20H17NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-(2-phenyl-1H-benzo[e][1]benzofuran-2-yl)acetamide |
InChI |
InChI=1S/C20H17NO2/c21-19(22)13-20(15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-18(17)23-20/h1-11H,12-13H2,(H2,21,22) |
InChI-Schlüssel |
YZJNSGNKNGZYCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC1(CC(=O)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)


![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)

![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)

